

# Spectroscopic Characterization of N-(3-Aminophenyl)-3-phenylpropanamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	<i>N-(3-Aminophenyl)-3-phenylpropanamide</i>
CAS No.:	754162-13-5
Cat. No.:	B1341304

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This technical guide provides a detailed analysis of the expected spectroscopic data for the compound **N-(3-Aminophenyl)-3-phenylpropanamide**. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and similar molecules.

## Molecular Structure and Spectroscopic Overview

**N-(3-Aminophenyl)-3-phenylpropanamide** is an amide derivative with a molecular formula of  $C_{15}H_{16}N_2O$  and a molecular weight of 240.30 g/mol. The structural features, including an aromatic amine, a secondary amide, a monosubstituted benzene ring, and a disubstituted

benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **N-(3-Aminophenyl)-3-phenylpropanamide**, along with a detailed interpretation.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts ( $\delta$ ) are presented in Table 1.

Table 1: Predicted  $^1\text{H}$  NMR Data for **N-(3-Aminophenyl)-3-phenylpropanamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.0	Singlet	1H	Amide N-H	The amide proton is typically deshielded and appears as a broad singlet.
~7.20 - 7.40	Multiplet	5H	C <sub>6</sub> H <sub>5</sub> -	Protons of the monosubstituted phenyl ring.
~7.10	Triplet	1H	Ar-H (aminophenyl)	Aromatic proton on the aminophenyl ring, coupled to two neighboring protons.
~6.80	Doublet	1H	Ar-H (aminophenyl)	Aromatic proton on the aminophenyl ring.
~6.70	Singlet	1H	Ar-H (aminophenyl)	Aromatic proton on the aminophenyl ring.
~6.50	Doublet	1H	Ar-H (aminophenyl)	Aromatic proton on the aminophenyl ring.
~3.60	Singlet	2H	-NH <sub>2</sub>	The primary amine protons, which may appear as a broad singlet.

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~3.00	Triplet	2H	-CH <sub>2</sub> -Ph	Methylene protons adjacent to the phenyl group, split by the neighboring CH <sub>2</sub> .
~2.60	Triplet	2H	-CH <sub>2</sub> -C=O	Methylene protons adjacent to the carbonyl group, split by the neighboring CH <sub>2</sub> .

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Causality Behind Predicted Shifts: The aromatic protons of the 3-aminophenyl group are expected to be shifted upfield compared to benzene due to the electron-donating effect of the amino group. The amide proton's chemical shift can be highly variable and is dependent on solvent and concentration. The methylene protons of the propanamide chain are diastereotopic and are expected to appear as triplets due to coupling with each other.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted <sup>13</sup>C NMR Data for **N-(3-Aminophenyl)-3-phenylpropanamide**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~172	C=O (Amide)	The carbonyl carbon of the amide group is characteristically found in this downfield region.
~147	Ar-C (C-NH <sub>2</sub> )	The aromatic carbon attached to the amino group is deshielded.
~141	Ar-C (ipso-phenyl)	The ipso-carbon of the 3-phenyl group.
~139	Ar-C (ipso-aminophenyl)	The ipso-carbon of the N-(3-aminophenyl) group.
~129	Ar-C (phenyl)	Aromatic carbons of the monosubstituted phenyl ring.
~128	Ar-C (phenyl)	Aromatic carbons of the monosubstituted phenyl ring.
~126	Ar-C (phenyl)	Aromatic carbons of the monosubstituted phenyl ring.
~129	Ar-C (aminophenyl)	Aromatic carbon of the aminophenyl ring.
~115	Ar-C (aminophenyl)	Aromatic carbon of the aminophenyl ring.
~112	Ar-C (aminophenyl)	Aromatic carbon of the aminophenyl ring.
~108	Ar-C (aminophenyl)	Aromatic carbon of the aminophenyl ring.
~38	-CH <sub>2</sub> -C=O	The methylene carbon adjacent to the carbonyl group.
~32	-CH <sub>2</sub> -Ph	The methylene carbon adjacent to the phenyl group.

Expertise in Interpretation: The chemical shifts of the aromatic carbons in the 3-aminophenyl ring are influenced by the electronic effects of both the amino and the amide substituents. The carbonyl carbon signal is expected to be a sharp singlet in a proton-decoupled spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **N-(3-Aminophenyl)-3-phenylpropanamide** are listed in Table 3. These predictions are based on the known absorption ranges for similar functional groups.

Table 3: Predicted IR Absorption Bands for **N-(3-Aminophenyl)-3-phenylpropanamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3400 - 3200	Medium, Broad	N-H Stretch	Primary Amine (-NH <sub>2</sub> ) & Secondary Amide (N-H)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
3000 - 2850	Medium	C-H Stretch	Aliphatic C-H
~1660	Strong	C=O Stretch (Amide I)	Amide Carbonyl
~1600 & ~1480	Medium	C=C Stretch	Aromatic Ring
~1540	Medium	N-H Bend (Amide II)	Amide
750 - 700 & 700-650	Strong	C-H Bend	Monosubstituted & Meta-disubstituted Benzene

Self-Validating System: The presence of both N-H stretching bands (from the amine and amide) and a strong carbonyl absorption are key indicators for the confirmation of the molecule's primary structure. The fingerprint region (below 1500 cm<sup>-1</sup>) will contain a complex pattern of absorptions unique to the molecule.

## Mass Spectrometry (MS)

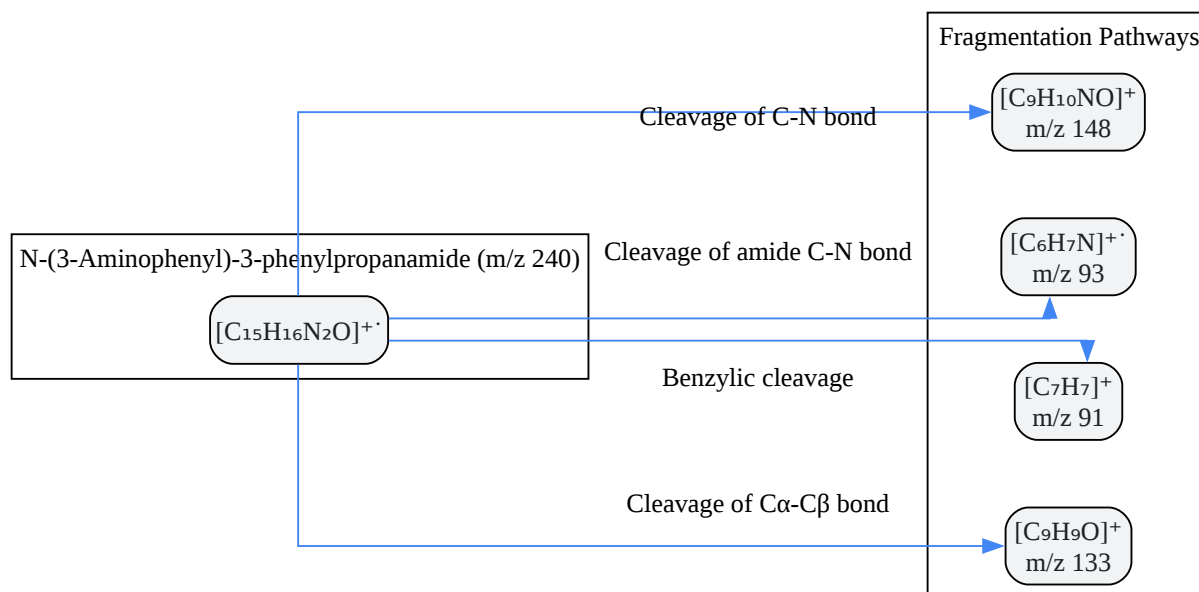
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-(3-Aminophenyl)-3-phenylpropanamide**, the molecular weight is 240.30 g/mol .

Expected Mass Spectrum:

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 240$  is expected, corresponding to the intact molecule.
- $[M+H]^+$  Ion: In techniques like electrospray ionization (ESI), the protonated molecule at  $m/z = 241$  would be prominent. This is consistent with data for the related but smaller molecule, N-(3-aminophenyl)propanamide, which shows a  $[M+H]^+$  ion[1].

Predicted Fragmentation Pathway:

The molecule is expected to fragment at the amide bond and along the propanamide chain.



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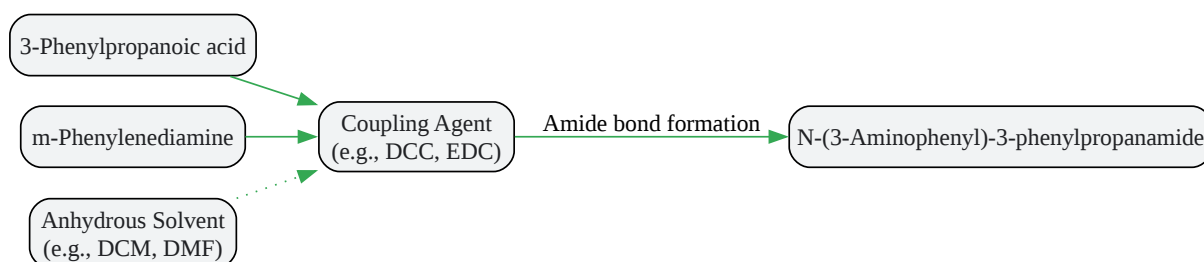
Caption: Predicted major fragmentation pathways for **N-(3-Aminophenyl)-3-phenylpropanamide**.

Authoritative Grounding: The fragmentation pattern can be predicted based on established principles of mass spectrometry. For instance, the formation of the tropylium ion ( $m/z$  91) is a very common fragmentation pathway for compounds containing a benzyl group. Cleavage of the amide bond is also a highly probable fragmentation route.

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **N-(3-Aminophenyl)-3-phenylpropanamide**.

### Synthesis: Amide Coupling Reaction



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Caption: General workflow for the synthesis of **N-(3-Aminophenyl)-3-phenylpropanamide**.

Step-by-Step Methodology:

- **Reactant Preparation:** Dissolve equimolar amounts of 3-phenylpropanoic acid and m-phenylenediamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

- Activation: Cool the solution in an ice bath and add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) portion-wise.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
- Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, dilute base, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

## Spectroscopic Analysis

- NMR Spectroscopy:
  - Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- IR Spectroscopy:
  - Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a volatile solvent onto a salt plate.
  - Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or APCI).
- Acquire the mass spectrum in the desired mass range.

## Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic profile of **N-(3-Aminophenyl)-3-phenylpropanamide**. The presented data and interpretations, based on sound chemical principles and comparisons with related structures, offer a valuable resource for the identification and characterization of this compound. The outlined experimental protocols provide a solid foundation for its synthesis and empirical spectroscopic analysis. As with any predictive data, experimental verification is the ultimate standard for confirmation.

## References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [[Link](#)].

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## Sources

- [1. N-\(3-Aminophenyl\)propanamide | C9H12N2O | CID 89953 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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